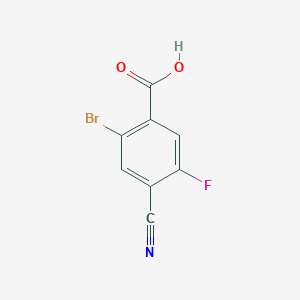

2-Bromo-4-cyano-5-fluorobenzoic acid

Overview

Description

2-Bromo-4-cyano-5-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, cyano, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-5-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. This intermediate is then reacted with sodium nitrite and iodide to form 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. The final step involves the reaction of this intermediate with cyanide under nitrogen protection to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyano-5-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-4-cyano-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of new pharmaceuticals due to its potential biological activity.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are the subject of ongoing research .

Comparison with Similar Compounds

2-Bromo-5-fluorobenzoic acid: Similar in structure but lacks the cyano group.

4-Bromo-2-fluorobenzoic acid: Another similar compound with different substitution patterns.

Uniqueness: 2-Bromo-4-cyano-5-fluorobenzoic acid is unique due to the presence of all three substituents (bromine, cyano, and fluorine) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

2-Bromo-4-cyano-5-fluorobenzoic acid is an aromatic compound with significant potential in pharmaceutical development due to its unique structural features. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: CHBrFNO

Molecular Weight: 232.03 g/mol

Physical Appearance: White crystalline powder

Solubility: Soluble in organic solvents

The compound features a bromine atom, a cyano group, and a fluorine atom attached to a benzoic acid core, which contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Interaction: It can bind to cellular receptors, influencing signal transduction pathways.

- Nucleophilic Reactions: The cyano group allows for nucleophilic addition reactions, enhancing its reactivity towards biological molecules.

Research indicates that these interactions can lead to significant changes in cellular processes, including gene expression and cellular metabolism.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several pharmacological applications:

- Antibacterial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

- Antifungal Properties: Preliminary studies suggest potential antifungal activity.

- Anticancer Effects: The compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation.

Data Table: Biological Activity Summary

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Antifungal | Potential activity against fungal pathogens | |

| Anticancer | Cytotoxic effects observed in several cancer cell lines |

Case Studies and Research Findings

-

Antibacterial Study:

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties. -

Antifungal Research:

Another investigation focused on the antifungal potential of the compound against Candida albicans. The results showed a significant reduction in fungal viability at concentrations exceeding 100 µg/mL, indicating promising antifungal activity. -

Cytotoxicity Assay:

In vitro cytotoxicity assays using human cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 20 to 80 µg/mL. This suggests that the compound may serve as a lead candidate for anticancer drug development.

Properties

IUPAC Name |

2-bromo-4-cyano-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-6-1-4(3-11)7(10)2-5(6)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGPJEFCISSVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.